molecular formula C20H19NO2 B291523 N-(3,4-dimethylphenyl)-2-(2-naphthyloxy)acetamide

N-(3,4-dimethylphenyl)-2-(2-naphthyloxy)acetamide

Cat. No. B291523
M. Wt: 305.4 g/mol
InChI Key: PCDVQYKPGWJJDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-2-(2-naphthyloxy)acetamide, commonly known as DPN, is a chemical compound that has gained attention due to its potential applications in scientific research. DPN is a selective agonist for estrogen receptor beta (ERβ), which is a member of the nuclear receptor superfamily. ERβ is involved in various physiological processes, including the regulation of gene expression, cell proliferation, and differentiation. The selective activation of ERβ by DPN provides a valuable tool for investigating the role of this receptor in different biological systems.

Mechanism of Action

DPN selectively activates ERβ, which is a transcription factor that regulates gene expression. Upon binding to DPN, ERβ undergoes a conformational change that allows it to bind to DNA and regulate the expression of target genes. The specific genes regulated by ERβ activation depend on the cell type and context.
Biochemical and Physiological Effects:
The activation of ERβ by DPN has been shown to have various biochemical and physiological effects. For example, DPN has been shown to increase the expression of antioxidant enzymes in the liver, which suggests that ERβ activation may have a protective effect against oxidative stress. DPN has also been shown to inhibit the proliferation of breast cancer cells, which suggests that ERβ activation may have anti-cancer effects.

Advantages and Limitations for Lab Experiments

DPN provides a valuable tool for investigating the role of ERβ in different biological systems. The selective activation of ERβ by DPN allows for the specific modulation of ERβ signaling, which can be difficult to achieve using other methods. However, there are some limitations to the use of DPN in lab experiments. For example, DPN has a relatively short half-life and may be rapidly metabolized in vivo, which can limit its effectiveness in certain experiments.

Future Directions

There are many potential future directions for research involving DPN and ERβ. Some possible areas of investigation include:
1. The role of ERβ in aging and age-related diseases, such as Alzheimer's disease and osteoporosis.
2. The effects of ERβ activation on metabolism and obesity.
3. The use of DPN as a potential therapeutic agent for various diseases, such as cancer and inflammatory disorders.
4. The development of new ERβ-selective agonists with improved pharmacokinetic properties.
5. The identification of novel ERβ target genes and pathways.
In conclusion, DPN is a valuable tool for investigating the role of ERβ in different biological systems. Its selective activation of ERβ provides a specific and powerful method for modulating ERβ signaling. While there are some limitations to its use, DPN has many potential applications in scientific research, and future studies will likely continue to uncover new insights into the role of ERβ in health and disease.

Synthesis Methods

DPN can be synthesized using a multi-step process that involves the reaction of 3,4-dimethylphenylamine with 2-naphthol to form the corresponding amine. This amine is then reacted with chloroacetyl chloride to yield the final product, DPN. The synthesis of DPN has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

DPN has been used in various scientific studies to investigate the role of ERβ in different biological processes. For example, DPN has been shown to promote the differentiation of neural stem cells into neurons, which suggests that ERβ may play a role in neurogenesis. DPN has also been used to study the effects of ERβ activation on the immune system, with some studies suggesting that ERβ activation may have anti-inflammatory effects.

properties

Molecular Formula

C20H19NO2

Molecular Weight

305.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-naphthalen-2-yloxyacetamide

InChI

InChI=1S/C20H19NO2/c1-14-7-9-18(11-15(14)2)21-20(22)13-23-19-10-8-16-5-3-4-6-17(16)12-19/h3-12H,13H2,1-2H3,(H,21,22)

InChI Key

PCDVQYKPGWJJDR-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2)C

Origin of Product

United States

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